molecular formula C6H3Br2FS B13090761 2,4-Dibromo-5-fluorobenzenethiol

2,4-Dibromo-5-fluorobenzenethiol

Cat. No.: B13090761
M. Wt: 285.96 g/mol
InChI Key: WRSGBQOTQHQHFN-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Br2FS. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is a derivative of benzenethiol and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the bromination of 5-fluorobenzenethiol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Debrominated derivatives.

    Substitution: Substituted benzenethiol derivatives with various functional groups.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzenethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a thiol group.

    2,4-Dibromo-5-fluorobenzoic acid: Contains a carboxylic acid group instead of a thiol group.

    2,4-Dibromo-5-fluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.

Uniqueness

2,4-Dibromo-5-fluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and thiol groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

IUPAC Name

2,4-dibromo-5-fluorobenzenethiol

InChI

InChI=1S/C6H3Br2FS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H

InChI Key

WRSGBQOTQHQHFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)Br)Br)F

Origin of Product

United States

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